1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. This information can be obtained from chemical databases or scientific literature .
Synthesis Analysis
The synthesis of a chemical compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis is usually described in the methods section of a scientific paper .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the mechanisms of its reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its reactivity with common reagents .Scientific Research Applications
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Pharmacology
- Summary of Application : Chalcones and their analogs, which are similar to the compound you mentioned, have been an area of great interest in recent years. They have shown promise for new drug investigations .
- Methods of Application : Researchers have explored new approaches for the synthesis of chalcone derivatives .
- Results or Outcomes : These chalcone derivatives have shown important antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial anti-tumor, and anticancer properties .
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Neuropharmacology
- Summary of Application : A series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized as potential anticonvulsant and analgesic agents .
- Methods of Application : The compounds obtained were evaluated in the following acute models of epilepsy: maximal electroshock (MES), psychomotor (6 Hz, 32 mA), and subcutaneous pentylenetetrazole (scPTZ) seizure tests .
- Results or Outcomes : The most active substance showed more beneficial ED 50 and protective index values than the reference drug—valproic acid .
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Antimicrobial Research
- Summary of Application : A series of 1-[(2-chlorophenyl)carbamoyl]naphthalen-2-yl carbamates were prepared and characterized .
- Methods of Application : The synthesized compounds were tested against Staphylococcus aureus, two methicillin-resistant S. aureus strains, Mycobacterium marinum, and M .
- Results or Outcomes : The results of these tests were not specified in the source .
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Synthesis of 2-Pyridones
- Summary of Application : 2-Pyridones and its derivatives have attracted remarkable attention due to their extensive applications in many fields such as biology, natural compounds, dyes, and fluorescent materials .
- Methods of Application : The synthetic methods of 2-pyridone have been extensively and comprehensively reviewed. The synthetic method using pyridine substrates is an efficient tool for the synthesis of 2-pyridone .
- Results or Outcomes : A novel synthesis of amino-substituted-2-pyridone has been reported. They carried out this reaction using palladium catalyst under microwave irradiation and succeeded in producing 2-pyridones in good-to-high yields .
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Biological Potential of Indole Derivatives
- Summary of Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- Methods of Application : Researchers took interest to synthesize various scaffolds of indole for screening different pharmacological activities .
- Results or Outcomes : Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications .
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Synthesis of Ketamine
- Summary of Application : Ketamine [2- (2-chlorophenyl)-2-methylamino-cyclohexan-1-one] has been used in both veterinary and human medicine .
- Methods of Application : A new and efficient protocol has been developed for the synthesis of ketamine, by using hydroxy ketone intermediate .
- Results or Outcomes : Synthesis of this drug has been done in five steps .
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Synthesis of Pyrrolo[3,4-b]quinolin-1(2H)-ones
- Summary of Application : Pyrrolo[3,4-b]quinolin-1(2H)-ones are important heterocyclic compounds that have shown a wide range of biological activities .
- Methods of Application : The synthesis of these compounds typically involves the reaction of 2-aminobenzylamine with isocyanates .
- Results or Outcomes : The resulting pyrrolo[3,4-b]quinolin-1(2H)-ones have been found to exhibit antimicrobial, antifungal, and anticancer activities .
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Development of Antimalarial Drugs
- Summary of Application : Certain indole derivatives have been found to exhibit antimalarial activity, making them potential candidates for the development of new antimalarial drugs .
- Methods of Application : These compounds are typically synthesized and then tested for their ability to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria .
- Results or Outcomes : Some indole derivatives have been found to exhibit potent antimalarial activity, with IC50 values in the nanomolar range .
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Synthesis of Fluorescent Dyes
- Summary of Application : 2-Pyridone compounds have been used in the synthesis of dyes and fluorescent materials .
- Methods of Application : These compounds are typically synthesized and then used as precursors in the synthesis of fluorescent dyes .
- Results or Outcomes : The resulting dyes have been found to exhibit strong fluorescence, making them useful in a variety of applications, such as bioimaging and optoelectronic devices .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-chlorophenyl)pyrazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-9-3-1-2-4-10(9)13-6-8(7-14)5-12-13/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBBOEWGKMLRFFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589684 | |
Record name | 1-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
CAS RN |
400877-15-8 | |
Record name | 1-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60589684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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